molecular formula C5H10O3 B13455496 (2R)-3-methoxy-2-methylpropanoic acid CAS No. 1315051-14-9

(2R)-3-methoxy-2-methylpropanoic acid

Cat. No.: B13455496
CAS No.: 1315051-14-9
M. Wt: 118.13 g/mol
InChI Key: JIRULJUIQOAJPM-SCSAIBSYSA-N
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Description

(2R)-3-methoxy-2-methylpropanoic acid is an organic compound with the molecular formula C5H10O3 It is a chiral molecule, meaning it has a non-superimposable mirror image The compound is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the second carbon of a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-methoxy-2-methylpropanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as ®-2-methylpropanoic acid, with a methoxy group. This can be done using a strong base like sodium hydride (NaH) and a methylating agent such as methyl iodide (CH3I). The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) under controlled temperature conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation and subsequent methylation steps. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-methoxy-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) and methyl iodide (CH3I) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-3-methoxy-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-3-methoxy-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups influence the compound’s reactivity and binding affinity to enzymes and receptors. The compound may act as a substrate or inhibitor in enzymatic reactions, affecting metabolic processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-amino-3-hydroxypropanoic acid: Similar in structure but contains an amino group instead of a methoxy group.

    (2R)-2-methyl-3-hydroxypropanoic acid: Similar but has a hydroxyl group instead of a methoxy group.

Uniqueness

(2R)-3-methoxy-2-methylpropanoic acid is unique due to the presence of both a methoxy and a methyl group on the same carbon atom, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

CAS No.

1315051-14-9

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

IUPAC Name

(2R)-3-methoxy-2-methylpropanoic acid

InChI

InChI=1S/C5H10O3/c1-4(3-8-2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/t4-/m1/s1

InChI Key

JIRULJUIQOAJPM-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](COC)C(=O)O

Canonical SMILES

CC(COC)C(=O)O

Origin of Product

United States

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